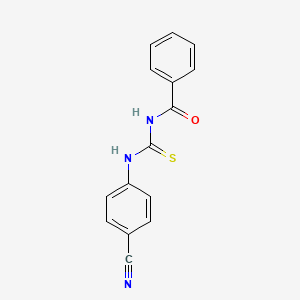

1-Benzoyl-3-(4-cyanophenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzoyl-3-(4-cyanophenyl)thiourea is a chemical compound that has been synthesized and studied for its various chemical and physical properties, as well as its potential applications in different fields. It is part of a broader class of thiourea derivatives known for their versatile chemical behavior and reactivity.

Synthesis Analysis

The synthesis of N-Benzoyl-N’-4-cyanophenyl thiourea and similar compounds involves the reaction between aroyl isocyanate and 4-aminobenzonitrile, yielding high purity products. The compounds are characterized using elementary analysis and spectroscopic methods such as FT-IR, 1H, and 13C NMR (Aydın, 2018).

Molecular Structure Analysis

X-ray crystallography and spectroscopic analyses are pivotal in determining the molecular structure of 1-Benzoyl-3-(4-cyanophenyl)thiourea derivatives. These studies reveal details about the geometrical configuration, bond lengths, and angles, providing insights into the molecule's conformation and stability (Okuniewski et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

1-Benzoyl-3-(4-cyanophenyl)thiourea, as part of the thiourea derivatives, has been synthesized and evaluated for its biological properties. Studies have shown that such compounds exhibit good antioxidant properties and moderate enzyme inhibiting activity. They have potential in inhibiting enzymes like esterases and protease, which are critical in various biological processes (Raza et al., 2022).

Chemical Characterization

The chemical structure of 1-Benzoyl-3-(4-cyanophenyl)thiourea has been characterized using various spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. This characterization provides insights into the molecular structure and potential reactivity of the compound. Studies have investigated its reduction potential values, which are essential for understanding its chemical behavior (Aydın, 2018).

Cytotoxicity Studies

In the realm of medicinal chemistry, 1-Benzoyl-3-(4-cyanophenyl)thiourea derivatives have been synthesized and evaluated for their cytotoxicity against various cell lines. Such studies are fundamental in drug discovery, especially for finding new compounds with potential anticancer properties (Ruswanto et al., 2015).

Crystallographic Studies

Crystallographic studies on 1-Benzoyl-3-(4-cyanophenyl)thiourea have revealed information about its molecular conformation, intermolecular interactions, and crystal packing. These details are crucial for understanding the solid-state properties of the compound, which can influence its practical applications in various fields (Okuniewski et al., 2017).

Antimicrobial and Computational Characterization

This compound has also been explored for its antimicrobial properties. Studies have shown that certain derivatives exhibit antimicrobial activity, which is significant for the development of new antibacterial and antifungal agents. Computational characterization, including density functional theory calculations, complements experimental findings, providing a deeper understanding of the compound's properties (Atis et al., 2012).

Eigenschaften

IUPAC Name |

N-[(4-cyanophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c16-10-11-6-8-13(9-7-11)17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H,(H2,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEECPKRZFPEEEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358670 |

Source

|

| Record name | 1-Benzoyl-3-(4-cyanophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3-(4-cyanophenyl)thiourea | |

CAS RN |

1448-64-2 |

Source

|

| Record name | 1-Benzoyl-3-(4-cyanophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)